2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
The compound 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at the 1-position and a 4-methylphenoxyacetamide moiety at the 7-position.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-10-19(11-7-16)28-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCJKHKJFVEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which include 4-methylphenol, thiophene-2-carboxylic acid, and 1,2,3,4-tetrahydroquinoline. These intermediates undergo a series of reactions such as acylation, amidation, and cyclization to form the final product .
the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups, purification by column chromatography, and characterization by spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant antimicrobial properties. For instance:
- A study reported that derivatives of tetrahydroquinoline demonstrated activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of electron-withdrawing groups in related compounds enhanced their antibacterial effectiveness, suggesting that structural modifications could further improve the efficacy of this compound against resistant strains .
Anticancer Properties
The compound is also being explored for its potential anticancer effects. Preliminary studies have shown:
- Significant activity against human tumor cell lines with mean growth inhibition values indicating its promise as an anticancer agent .
- The National Cancer Institute has conducted evaluations on similar compounds, leading to insights into their mechanisms of action and potential therapeutic roles in cancer treatment .
Drug Development
Given its structural complexity and biological activity:
- The compound is being assessed for its drug-like properties using computational models. Parameters such as solubility and permeability are evaluated to predict its behavior in biological systems .
- Research into the synthesis of analogs may lead to the discovery of more potent derivatives with improved pharmacokinetic profiles.
Case Studies
A few notable case studies highlight the applications of this compound and its analogs:
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its antagonistic activity at the P2Y14 receptor. This receptor is involved in the regulation of immune responses and inflammation. By binding to the P2Y14 receptor, the compound inhibits its activity, leading to a reduction in inflammatory responses. The molecular targets and pathways involved include the PKA/CREB/RIPK1 axis, which plays a crucial role in mediating the anti-inflammatory effects of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of tetrahydroquinoline-based acetamides with variations in substituents on the phenoxy group and the position of the acetamide linkage. Key analogs include:
2-(4-Ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (G511-0230)
2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0194)
Table 1: Physicochemical Comparison of Analogues
Key Observations:
- Substituent Effects on logP: The chloro-substituted analog (G502-0194) exhibits higher lipophilicity (logP = 4.81) compared to the ethoxy-substituted analog (logP = 4.63), likely due to the electron-withdrawing nature of chlorine enhancing hydrophobic interactions . The methylphenoxy group in the target compound may offer intermediate lipophilicity.
- Positional Effects: The 7-position substitution in the ethoxy analog (G511-0230) versus the 6-position in the chloro analog (G502-0194) may influence steric interactions with biological targets, as seen in related tetrahydroquinoline derivatives where substituent positioning affects receptor binding .
Pharmacological Potential
Although biological data for the target compound are absent, structurally related compounds demonstrate diverse activities:
- Phenoxyacetamide derivatives: Substituents like ethoxy or chloro may modulate selectivity for targets such as G-protein-coupled receptors (e.g., GPR139) or orexin receptors .
Biological Activity
The compound 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (commonly referred to as G502-0267) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
Chemical Structure and Properties
The molecular formula for this compound is . It features a complex structure that includes a tetrahydroquinoline moiety and a thiophene carbonyl group. Its structural representation can be expressed in various formats such as SMILES and InChI, which facilitate computational modeling and analysis.
Biological Activity Overview
Research indicates that compounds similar to G502-0267 exhibit a range of biological activities including antimicrobial , antitumor , and anti-inflammatory properties. The following sections detail specific activities supported by empirical studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial potential of related compounds. For instance, derivatives of thiophene and tetrahydroquinoline have shown significant activity against various bacterial strains. A comparative study indicated that certain derivatives exhibited potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans .
| Compound | Activity | Microorganism |
|---|---|---|
| G502-0267 | Moderate | Staphylococcus aureus |
| G502-0267 | Significant | Candida albicans |
Antitumor Activity
The antitumor activity of G502-0267 has been evaluated in several cancer cell lines. Notably, it was tested against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The results demonstrated IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
In vitro studies have suggested that G502-0267 may possess anti-inflammatory properties by modulating the levels of pro-inflammatory cytokines. This activity was observed in macrophage cell lines treated with various concentrations of the compound .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of G502-0267 alongside other synthesized derivatives. The results indicated that G502-0267 exhibited a broader spectrum of activity than its counterparts, particularly against resistant strains of bacteria .
Study 2: Anticancer Mechanisms
Another investigation focused on the mechanism of action of G502-0267 in cancer cells. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
